3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile
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Overview
Description
3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H5BrClN3 and a molecular weight of 246.49 g/mol. This compound is characterized by the presence of bromine, chlorine, and an ethyl group attached to a pyrazine ring, which also contains a cyano group at the second position. It is a solid with a melting point of approximately 310.8°C and a density of 1.72 g/cm³.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine-2-carbonitrile as the starting material.
Halogenation: Bromination and chlorination reactions are performed to introduce bromine and chlorine atoms into the pyrazine ring.
Ethylation: The ethyl group is introduced through an ethylation reaction, often using ethylating agents like ethyl iodide or ethyl bromide.
Purification: The final product is purified through recrystallization or other purification techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the cyano group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles such as alkyl halides and amines.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Amines derived from the reduction of the cyano group.
Substitution Products: Derivatives with different functional groups at the bromine or chlorine positions.
Scientific Research Applications
3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand the interactions of pyrazine derivatives with biological molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
3-Bromo-5-chloropyrazine-2-carbonitrile: Lacks the ethyl group present in 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile.
3-Chloro-5-bromopyrazine-2-carbonitrile: Similar structure but with different positions of the halogens.
6-Ethylpyrazine-2-carbonitrile: Lacks the halogen atoms present in this compound.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, as well as the ethyl group, which can influence its reactivity and applications compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-bromo-5-chloro-6-ethylpyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-2-4-7(9)12-6(8)5(3-10)11-4/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMXNBIQKDSVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C#N)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2043020-03-5 |
Source
|
Record name | 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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